

# Benchmarking NP213: A Comparative Guide to In Vitro Performance in Nail Models

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

Aberdeen, UK – November 24, 2025 – In the landscape of onychomycosis research, the quest for effective topical treatments is paramount. This guide provides a comprehensive in vitro performance comparison of **NP213**, a novel antifungal peptide, against established and newer alternatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data, details methodologies for key in vitro nail models, and visually represents crucial biological and experimental processes.

# **Executive Summary**

NP213 (Novexatin®) is a cyclic, water-soluble antifungal peptide engineered for the topical treatment of onychomycosis.[1][2] Its primary mechanism of action is the rapid, fungicidal disruption of the fungal cell membrane, leading to the loss of intracellular contents.[3] This mode of action is distinct from many existing antifungal agents that target ergosterol synthesis or other metabolic pathways. In vitro studies have demonstrated NP213's ability to effectively penetrate the human nail plate and eradicate Trichophyton rubrum, a primary causative agent of onychomycosis.[2][4][5][6] This guide benchmarks the in vitro performance of NP213 against a range of competitors, including ciclopirox, amorolfine, terbinafine, efinaconazole, tavaborole, and luliconazole.

# **Comparative Data on Antifungal Efficacy**



The following tables summarize the quantitative data from various in vitro nail models, offering a comparative look at the antifungal efficacy of **NP213** and its alternatives.

Table 1: Efficacy in an Optimized In Vitro Human Nail Infection Model

This model utilizes human nail fragments infected with Trichophyton rubrum. The antifungal agents are applied daily for 28 days, and the remaining viable fungal load is quantified.

| Treatment (Concentration) | Mean Log-Transformed<br>CFU/ml (± 95% Cl) | Fungal Eradication |
|---------------------------|-------------------------------------------|--------------------|
| NP213 (10% w/v)           | 0                                         | Complete           |
| Ciclopirox (8% w/v)       | > 4                                       | Incomplete         |
| Amorolfine (5% w/v)       | > 4                                       | Incomplete         |
| Vehicle Control           | > 6                                       | Incomplete         |

Data sourced from Mercer et al. (2019).[4]

Table 2: Minimum Inhibitory Concentration (MIC) Data

MIC values represent the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism. Lower MIC values indicate higher potency.



| Antifungal Agent | MIC90 against T. rubrum<br>(μg/mL) | MIC90 against T.<br>mentagrophytes (μg/mL) |
|------------------|------------------------------------|--------------------------------------------|
| NP213*           | 0.008                              | 0.015                                      |
| Efinaconazole    | 0.008                              | 0.015                                      |
| Ciclopirox       | 0.50                               | 0.50                                       |
| Tavaborole       | 8.0                                | 8.0                                        |
| Amorolfine       | -                                  | -                                          |
| Terbinafine      | -                                  | -                                          |
| Luliconazole     | -                                  | -                                          |

\*Note: **NP213** MIC values are from a modified broth microdilution method as standard methods may not accurately reflect its activity.[4] Data for other agents sourced from various in vitro studies.[7][8]

Table 3: Performance in Zone of Inhibition (ZOI) and Nail Permeation Models

These models assess the ability of a drug to penetrate the nail and exert its antifungal effect on a fungal culture below.



| In Vitro Model      | Antifungal Agent                                     | Key Quantitative Finding                      |
|---------------------|------------------------------------------------------|-----------------------------------------------|
| TurChub® ZOI Assay  | Tavaborole (5%)                                      | Zone of Inhibition > Infected Controls        |
| Efinaconazole (10%) | ZOI (T. rubrum): 82.1 mm                             |                                               |
| Ciclopirox (8%)     | ZOI (T. rubrum): 63.5 mm                             | _                                             |
| ChubTur™ Permeation | Efinaconazole (10%)                                  | Fungicidal activity in the ventral nail layer |
| Terbinafine         | No change in flux through diseased vs. healthy nails |                                               |
| Amorolfine          | No change in flux through diseased vs. healthy nails | _                                             |

Note: Direct comparative data for **NP213** in these specific standardized models is not publicly available. Data presented is from studies on the respective alternative drugs.[7][9][10][11]

# **Mechanisms of Action: A Comparative Overview**

Understanding the mechanism of action is crucial for evaluating the potential for efficacy and the development of resistance.



| Antifungal Agent | Primary Mechanism of Action                                                                                                                                     |
|------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| NP213            | Fungal cell membrane disruption (lysis)                                                                                                                         |
| Ciclopirox       | Chelation of polyvalent metal cations (e.g., Fe3+), inhibiting essential enzymes and disrupting DNA repair and cell division.[10][12] [13]                      |
| Amorolfine       | Inhibits two enzymes in the ergosterol biosynthesis pathway (D14 reductase and D7-D8 isomerase), leading to ergosterol depletion.  [9][11][14][15][16]          |
| Terbinafine      | Inhibits squalene epoxidase, an early step in the ergosterol biosynthesis pathway, leading to squalene accumulation and ergosterol depletion.[1][8][17][18][19] |
| Efinaconazole    | Inhibits sterol $14\alpha$ -demethylase in the ergosterol biosynthesis pathway.[6][20][21][22]                                                                  |
| Tavaborole       | Inhibits fungal leucyl-tRNA synthetase, thereby disrupting protein synthesis.[4][12][23][24][25]                                                                |
| Luliconazole     | Inhibits lanosterol demethylase in the ergosterol biosynthesis pathway.[2][26][27][28][29][30]                                                                  |

# **Experimental Protocols**

1. Optimized In Vitro Human Nail Infection Model

This model is designed to closely mimic the in vivo environment of an infected nail.

- Nail Preparation: Healthy human nail clippings are sterilized.
- Infection: The ventral side of the nail fragments is inoculated with a suspension of Trichophyton rubrum spores and incubated to allow for fungal penetration and establishment of infection.



- Treatment: The infected nail fragments are inverted, and the test compounds (e.g., **NP213**, comparators) are applied to the dorsal surface daily for a specified period (e.g., 28 days).
- Assessment: After the treatment period, viable fungi are extracted from the nail fragments, cultured on an appropriate medium (e.g., Potato Dextrose Agar), and the colony-forming units (CFU) are counted to determine the fungal load.
- 2. TurChub® Zone of Inhibition (ZOI) Assay

This model assesses the ability of a drug to penetrate the nail and inhibit fungal growth.

- Apparatus: A modified static diffusion cell (TurChub® chamber) is used, where the receptor chamber is filled with agar seeded with a fungal culture (e.g., T. rubrum).
- Nail Barrier: A section of human nail is placed between the donor and receptor compartments, serving as a barrier.
- Application: The test formulation is applied to the dorsal surface of the nail.
- Incubation: The assembled cells are incubated to allow for drug penetration and diffusion into the agar.
- Measurement: The zone of inhibition (the area around the nail where fungal growth is prevented) is measured to quantify the antifungal efficacy after nail penetration.[9][18]
- 3. ChubTur™ Nail Permeation Model

This model is used to quantify the permeation of a drug through the nail plate.

- Apparatus: A diffusion cell (ChubTur™) is used, with a donor and a receptor chamber separated by a human nail clipping (either healthy or diseased).
- Application: The drug formulation is applied to the dorsal surface of the nail in the donor chamber.
- Sampling: The receptor fluid is sampled at various time points to measure the concentration of the drug that has permeated through the nail.



 Analysis: The cumulative amount of drug permeated per unit area is plotted against time to determine the flux and lag time.[14]

## **Visualizing Mechanisms and Workflows**



Click to download full resolution via product page

Workflow for the in vitro human nail infection model.



Click to download full resolution via product page

Contrasting mechanisms of NP213 and ergosterol synthesis inhibitors.

## Conclusion

The in vitro data presented in this guide highlight the potent and rapid fungicidal activity of **NP213**. Its unique mechanism of action, which involves direct cell membrane lysis, offers a differentiated approach compared to existing antifungal agents that primarily target the ergosterol biosynthesis pathway. While direct comparative data for **NP213** across all standardized in vitro nail models is not yet available, the results from the optimized in vitro human nail infection model are promising. Further research and head-to-head studies in models such as the TurChub® and ChubTur™ will be invaluable in further elucidating the



comparative performance of **NP213** and solidifying its position as a promising candidate for the topical treatment of onychomycosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NP213 (Novexatin®): A unique therapy candidate for onychomycosis with a differentiated safety and efficacy profile PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of nail permeation enhancement by chemical modification using water as a probe PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved Methods for Assessing Therapeutic Potential of Antifungal Agents against Dermatophytes and Their Application in the Development of NP213, a Novel Onychomycosis Therapy Candidate PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improved Methods for Assessing Therapeutic Potential of Antifungal Agents against Dermatophytes and Their Application in the Development of NP213, a Novel Onychomycosis Therapy Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topical Antifungals for Onychomycosis: In Vitro Antifungal Activity, Ex Vivo Nail Penetration, and Clinical Efficacy | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 8. Fungicidal Activity in the Presence of Keratin as an Important Factor Contributing to In Vivo Efficacy: A Comparison of Efinaconazole, Tavaborole, and Ciclopirox - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the Ability of a Novel Miconazole Formulation To Penetrate Nail by Using Three In Vitro Nail Models PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Transungual delivery of efinaconazole: its deposition in the nail of onychomycosis patients and in vitro fungicidal activity in human nails PubMed [pubmed.ncbi.nlm.nih.gov]

## Validation & Comparative





- 12. In Vitro Resistance and Evolution of Resistance to Tavaborole in Trichophyton rubrum -PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Combination Effect of Topical and Oral Anti-Onychomycosis Drugs on Trichophyton rubrum and Trichophyton interdigitale PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An investigation of how fungal infection influences drug penetration through onychomycosis patient's nail plates PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation and in vivo evaluation of a highly skin- and nail-permeable efinaconazole topical formulation for enhanced treatment of onychomycosis PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Assessment of the Antifungal Efficacy of a Novel Topical Onychomycosis Treatment Using Human Nail and Skin Infection Models PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Nail Penetration and Antifungal Activity of Tavaborole, a Boron-Based Pharmaceutical PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization of Antifungal Activity and Nail Penetration of ME1111, a New Antifungal Agent for Topical Treatment of Onychomycosis PMC [pmc.ncbi.nlm.nih.gov]
- 19. nextstepsinderm.com [nextstepsinderm.com]
- 20. researchgate.net [researchgate.net]
- 21. Efinaconazole 10% and Tavaborole 5% Penetrate Across Poly-ureaurethane 16%: Results of In Vitro Release Testing and Clinical Implications of Onychodystrophy in Onychomycosis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. researchgate.net [researchgate.net]
- 25. Ciclopirox nail lacquer topical solution 8% in the treatment of toenail onychomycosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Evaluation of topical antifungal products in an in vitro onychomycosis model PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Use of in vitro performance models in the assessment of drug delivery across the human nail for nail disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 30. Preparation and in vivo evaluation of a highly skin- and nail-permeable efinaconazole topical formulation for enhanced treatment of onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Benchmarking NP213: A Comparative Guide to In Vitro Performance in Nail Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679984#benchmarking-np213-performance-in-different-in-vitro-nail-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com